molecular formula C14H13NO3S B1387300 N-(3-formylphenyl)-4-methylbenzenesulfonamide CAS No. 174208-90-3

N-(3-formylphenyl)-4-methylbenzenesulfonamide

Cat. No.: B1387300
CAS No.: 174208-90-3
M. Wt: 275.32 g/mol
InChI Key: OHRHSLCDWLAOJE-UHFFFAOYSA-N
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Description

N-(3-formylphenyl)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-formylphenyl)-4-methylbenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-formylphenylamine and 4-methylbenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3-formylphenylamine is dissolved in an appropriate solvent like dichloromethane, and the 4-methylbenzenesulfonyl chloride is added dropwise with stirring. The reaction mixture is then stirred at room temperature for several hours.

    Purification: The product is isolated by filtration, washed with water, and recrystallized from a suitable solvent to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-formylphenyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: N-(3-carboxyphenyl)-4-methylbenzenesulfonamide.

    Reduction: N-(3-hydroxymethylphenyl)-4-methylbenzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(3-formylphenyl)-4-methylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial and anti-inflammatory properties.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is utilized in the synthesis of dyes and pigments, as well as in the production of agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-formylphenyl)-4-methylbenzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-formylphenyl)-benzenesulfonamide: Lacks the methyl group on the benzene ring.

    N-(4-formylphenyl)-4-methylbenzenesulfonamide: The formyl group is attached to the para position of the phenyl ring.

    N-(3-carboxyphenyl)-4-methylbenzenesulfonamide: The formyl group is oxidized to a carboxylic acid.

Uniqueness

N-(3-formylphenyl)-4-methylbenzenesulfonamide is unique due to the presence of both a formyl group and a sulfonamide group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-(3-formylphenyl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c1-11-5-7-14(8-6-11)19(17,18)15-13-4-2-3-12(9-13)10-16/h2-10,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRHSLCDWLAOJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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